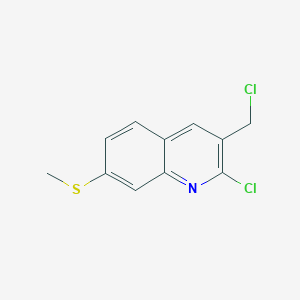

4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine” is a derivative of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine . It is a part of a novel series of compounds that have been identified as highly potent and selective inhibitors of Cyclin D dependent kinases (CDK4 and CDK6) . These kinases regulate the entry into the S phase of the cell cycle and are validated targets for anticancer drug discovery .

Aplicaciones Científicas De Investigación

Cancer Research and CDK2/4/6 Inhibition

- Findings :

Corrosion Inhibition

Beyond its role in cancer research, 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine has been evaluated as an eco-friendly corrosion inhibitor for mild steel in acidic environments. Here’s what we know:

Antitumor and Cytotoxic Activity

While not directly related to the compound itself, thiazoles (such as our compound) have shown diverse biological activities. Here’s a relevant study:

Mecanismo De Acción

Target of Action

The primary targets of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine are Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) . These kinases play a crucial role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

4-Methyl-N-(pyrimidin-2-yl)thiazol-2-amine acts as a potent inhibitor of CDK2/4/6 . It binds to these kinases, blocking their activity and thereby reducing the phosphorylation level of the retinoblastoma protein (Rb) . This inhibition prevents the release of E2F transcription factors, which are necessary for the transition from the G1 to S phase of the cell cycle .

Biochemical Pathways

The compound affects the CDK4/6-Rb-E2F pathway , which is disrupted in approximately 90% of cancers . By inhibiting CDK2/4/6, the compound prevents the phosphorylation of Rb, thereby blocking the release of E2F transcription factors and the subsequent transcription of genes necessary for DNA replication .

Result of Action

The inhibition of CDK2/4/6 by 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine results in the blockage of tumor cell proliferation . In a study, repeated oral administration of a similar compound caused marked inhibition of tumor growth in acute myeloid leukemia mouse xenografts without having a negative effect on body weight and showing any sign of clinical toxicity .

Action Environment

The action of 4-methyl-N-(pyrimidin-2-yl)thiazol-2-amine can be influenced by various environmental factors. For instance, in a corrosion inhibition study, the compound showed an efficient inhibition effect for mild steel in an acid medium . .

Propiedades

IUPAC Name |

4-methyl-N-pyrimidin-2-yl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4S/c1-6-5-13-8(11-6)12-7-9-3-2-4-10-7/h2-5H,1H3,(H,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLBRNDSESTXEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl phenylacetate](/img/structure/B2740946.png)

![4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2740950.png)

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2740953.png)

![2-Chloro-3-{[3-(diethylamino)propyl]amino}naphthoquinone](/img/structure/B2740954.png)

![3-(o-tolyl)-1-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3-((3,4-dichlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2740959.png)